(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, diketene, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of green chemistry principles, such as metal-free visible-light-mediated reactions, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene and benzyl groups.
Common Reagents and Conditions
Reagents such as sodium hydroxide, hydrochloric acid, and organic solvents like dichloromethane are frequently used. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize yield and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism by which (2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt critical biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Shares some structural similarities but differs in functional groups and applications.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another complex organic molecule with distinct properties and uses.
Uniqueness
(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique thiazolo-triazine core, which imparts specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O4S/c1-3-29-17-10-9-15(12-18(17)28-2)13-19-21(27)25-22(30-19)23-20(26)16(24-25)11-14-7-5-4-6-8-14/h4-10,12-13H,3,11H2,1-2H3/b19-13- |
InChI Key |
NERYGUCMQAESAQ-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.